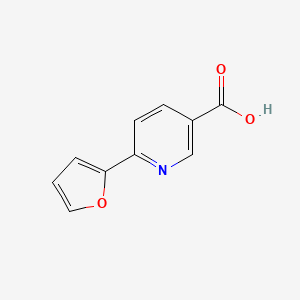

6-(Furan-2-yl)nicotinic acid

説明

Structure

3D Structure

特性

IUPAC Name |

6-(furan-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)7-3-4-8(11-6-7)9-2-1-5-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJRNVXLRKHVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597355 | |

| Record name | 6-(Furan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-36-2 | |

| Record name | 6-(2-Furanyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884507-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Furan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Furan 2 Yl Nicotinic Acid and Its Analogues

Advanced Synthetic Routes to 6-(Furan-2-yl)nicotinic Acid

The construction of the this compound scaffold primarily relies on the formation of a carbon-carbon bond between the pyridine (B92270) and furan (B31954) rings. Modern catalytic cross-coupling reactions have proven to be the most effective methods for achieving this linkage with high regioselectivity.

Catalytic Coupling Reactions for Regioselective Furan-Pyridine Linkage at the 6-Position

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of 6-aryl-nicotinic acids, including the furan-substituted analogue. The Suzuki-Miyaura, Stille, and Negishi reactions are prominent examples, each offering distinct advantages.

The Suzuki-Miyaura coupling is a widely used method due to the commercial availability and relative stability of boronic acids. The reaction typically involves the coupling of a halonicotinic acid derivative, such as 6-chloronicotinic acid or its ester, with furan-2-boronic acid in the presence of a palladium catalyst and a base. researchgate.netacs.org The regioselectivity of the coupling at the 6-position of the nicotinic acid is generally high, particularly when starting with 2,6-dihalonicotinic acids, where the 6-position is often more reactive. rsc.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. For instance, the use of Pd(PPh₃)₄ in aqueous dioxane has been reported for the regioselective Suzuki coupling of 2,6-dichloronicotinic acid. rsc.org

The Stille coupling offers an alternative route, employing an organotin reagent like 2-tributylstannylfuran. This method can be advantageous when dealing with complex substrates or when the corresponding boronic acid is unstable. beilstein-journals.org The reaction of a halogenated nicotinic acid with the stannylfuran, catalyzed by a palladium complex such as Pd(PPh₃)₄, affords the desired this compound derivative. beilstein-journals.org

The Negishi coupling , which utilizes an organozinc reagent, provides another powerful tool for this transformation. The reaction of a halonicotinic acid with a pre-formed or in situ generated furylzinc species in the presence of a palladium catalyst can lead to the formation of the target molecule. beilstein-journals.org

The reaction conditions for these coupling reactions can be optimized for efficiency. Microwave irradiation has been shown to significantly accelerate the reaction times for Suzuki couplings of aryl chlorides, often leading to high yields in minutes. durham.ac.uknih.govbeilstein-journals.orgarkat-usa.orgmdpi.com

| Coupling Reaction | Pyridine Precursor | Furan Precursor | Catalyst System | Base | Solvent | Typical Conditions | Ref. |

| Suzuki-Miyaura | 6-Chloronicotinic acid / ester | Furan-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water/Ethanol | Microwave, 120°C, 10 min | durham.ac.uk |

| Suzuki-Miyaura | 2,6-Dichloronicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Aqueous Dioxane | Reflux | rsc.org |

| Stille Coupling | 4′-(Trifluoromethanesulfonyl)-2,2′′:6′,2′′-terpyridine | 2-Tributylstannylfuran | Pd(PPh₃)₄ | - | - | - | beilstein-journals.org |

| Negishi Coupling | Halopyridine | Furylzinc reagent | Palladium catalyst | - | - | - | beilstein-journals.org |

Novel Cyclization and Functionalization Strategies for Pyridine Ring Formation

While cross-coupling reactions are prevalent, novel cyclization strategies offer an alternative approach to construct the this compound skeleton. These methods often involve the formation of the pyridine ring from acyclic precursors that already contain the furan moiety.

One such strategy involves the condensation of a furan-containing chalcone (B49325) with a suitable nitrogen source and a 1,3-dicarbonyl compound in a multicomponent reaction, akin to the Hantzsch pyridine synthesis. beilstein-journals.org For example, a chalcone derived from furfural (B47365) can be reacted with an enamine and an ammonium (B1175870) source to construct the dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine.

Another approach is the palladium-catalyzed oxidative annulation of N-(furan-2-ylmethyl) alkyne amides with alkenes. vulcanchem.comresearchgate.netacs.org This method allows for the synthesis of highly functionalized 2-pyridones, which can be further modified to nicotinic acid derivatives. The reaction proceeds through an intramolecular nucleopalladation of the alkyne by the furan ring, followed by an intermolecular Heck reaction. vulcanchem.comresearchgate.net

Furthermore, acid-promoted one-pot synthesis of substituted furans from γ-alkynyl ketones can be extended to create furan-containing building blocks for subsequent pyridine ring formation. nih.gov

Preparation of Key Precursors and Intermediate Chemistry

The successful synthesis of this compound is highly dependent on the efficient preparation of key precursors and intermediates. These include functionalized pyridine building blocks and appropriately derivatized nicotinic acid cores.

Synthesis of Furan-Functionalized Pyridine Building Blocks

The synthesis of pyridine derivatives bearing a furan substituent can be achieved through various methods. One common approach is the condensation of 1,5-diketones with an ammonia (B1221849) source. For instance, reacting two equivalents of 2-acetylfuran (B1664036) with an aldehyde can generate a 1,5-diketone, which upon ring closure with ammonium acetate (B1210297), yields a furan-substituted pyridine. beilstein-journals.org

Another strategy involves the reaction of 2-acetylpyridine (B122185) with furfuraldehyde to form a chalcone, which can then be used in a Kröhnke-type pyridine synthesis. beilstein-journals.org This methodology allows for the introduction of various substituents on the pyridine ring.

Directed Derivatization of the Nicotinic Acid Core

6-Chloronicotinic acid and its esters are crucial precursors for the synthesis of this compound via cross-coupling reactions. d-nb.infodntb.gov.ua 6-Chloronicotinic acid can be synthesized by the oxidation of 2-chloro-5-methylpyridine. google.com A method for this oxidation utilizes oxygen under the catalysis of cobalt acetate in a chlorobenzene (B131634) solvent. google.com The resulting carboxylic acid can be converted to its corresponding ester or acid chloride for further reactions. sigmaaldrich.com For instance, treatment with thionyl chloride readily converts the carboxylic acid to the acid chloride. researchgate.net

The nicotinic acid hydrazide, synthesized from nicotinic acid via the corresponding acyl chloride and hydrazine (B178648) hydrate, is another versatile intermediate. researchgate.netscispace.commdpi.comresearchgate.net It can be readily converted to Schiff bases by reacting with various aldehydes, including furfural, providing a route to analogues with different linkages between the two heterocyclic rings. scispace.comresearchgate.net

Principles of Sustainable Chemistry and Green Synthesis Approaches

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to reduce environmental impact and improve efficiency. arkat-usa.org

A significant focus has been on developing sustainable catalytic systems for cross-coupling reactions. This includes the use of palladium catalysts supported on materials like hydrotalcite, which allows for easy recovery and recycling of the catalyst. scispace.com Such heterogeneous catalysts can be used in aqueous media, further enhancing the green credentials of the process. dntb.gov.uascispace.com The use of water as a solvent in Suzuki-Miyaura reactions, often in combination with surfactants to facilitate the reaction of water-insoluble substrates, is a major area of research. dntb.gov.ua

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating. durham.ac.uknih.govbeilstein-journals.orgarkat-usa.orgmdpi.com This technique is particularly effective for Suzuki coupling reactions. durham.ac.uknih.govbeilstein-journals.orgarkat-usa.orgmdpi.com

Solvent-free reaction conditions represent another important green chemistry approach. d-nb.infodntb.gov.ua For example, the synthesis of 2-(arylamino)nicotinic acid derivatives has been achieved under solvent-free conditions using boric acid as a catalyst. d-nb.info The use of natural catalysts, such as lemon juice (which contains citric acid), has also been explored for the synthesis of nicotinic acid hydrazide Schiff bases. scispace.com

Furthermore, one-pot and multicomponent reactions are inherently greener as they reduce the number of synthetic steps, minimize waste generation from purification of intermediates, and save time and resources. nih.govmdpi.com

| Green Chemistry Approach | Reaction Type | Key Features | Ref. |

| Recyclable Catalyst | Suzuki-Miyaura Coupling | Palladium on hydrotalcite, reusable for >10 cycles in water. | scispace.com |

| Aqueous Solvent | Suzuki-Miyaura Coupling | Use of water as a benign reaction medium, sometimes with surfactants. | dntb.gov.ua |

| Microwave-Assisted Synthesis | Suzuki-Miyaura Coupling | Drastically reduced reaction times (minutes vs. hours) and high yields. | durham.ac.ukarkat-usa.orgmdpi.com |

| Solvent-Free Synthesis | Nucleophilic Aromatic Substitution | Boric acid catalysis for the synthesis of 2-anilinonicotinic acids. | d-nb.info |

| Natural Catalyst | Schiff Base Formation | Lemon juice as a catalyst for the synthesis of nicotinic acid hydrazide Schiff bases. | scispace.com |

| One-Pot Synthesis | Furan Synthesis | Acid-promoted synthesis of substituted furans from γ-alkynyl ketones. | nih.gov |

| Multicomponent Reaction | Imidazo[1,2-a]pyridine Synthesis | Groebke–Blackburn–Bienaymé reaction assisted by microwave irradiation. | mdpi.com |

Structure Activity Relationship Sar and Structural Insights of 6 Furan 2 Yl Nicotinic Acid

Impact of the Furan-2-yl Moiety at the 6-Position on Biological Activity

The linkage between the furan (B31954) and pyridine (B92270) rings is a single C-C bond, allowing for rotation and giving rise to different spatial arrangements or conformations. The relative orientation of these two rings is defined by the dihedral angle. Computational studies on similar bi-aryl heterocyclic systems suggest that the molecule likely favors planar or near-planar conformations to maximize electronic conjugation between the rings.

Two primary planar conformers are typically considered:

Syn conformation: Where the furan's oxygen atom and the pyridine's nitrogen atom are oriented on the same side.

Anti conformation: Where the furan's oxygen and the pyridine's nitrogen are on opposite sides.

The stability of these conformers is dictated by a balance of steric hindrance and electrostatic interactions between the heteroatoms. researchgate.net The energy barrier to rotation between these conformers determines the molecule's conformational flexibility. A rigid conformation might be required for tight binding to a specific receptor pocket, while some degree of flexibility could allow the molecule to adapt to different biological targets. libretexts.org The specific conformation adopted upon binding is crucial for optimal interaction with amino acid residues in a target protein's active site. frontiersin.org

Modifying the core structure of 6-(furan-2-yl)nicotinic acid by adding substituents to either the furan or pyridine ring can systematically alter its biological activity. This structure-activity relationship (SAR) is governed by the electronic, steric, and lipophilic properties of the added functional groups. nih.gov

Substituents on the Furan Ring: Adding electron-withdrawing groups (e.g., nitro, cyano) to the furan ring would decrease its electron density, potentially affecting its interaction with electron-rich domains in a target protein. beilstein-journals.org Conversely, electron-donating groups (e.g., methyl, methoxy) would enhance its electron-rich character. The position of these substituents is also critical; for instance, substitution at the 5-position of the furan ring could introduce steric hindrance or provide new points for hydrogen bonding, significantly impacting binding affinity.

Substituents on the Pyridine Ring: Modifications to the pyridine ring, other than at positions 3 and 6, can also fine-tune activity. For example, adding a halogen or a methyl group at the 2- or 5-position would alter the molecule's lipophilicity and electronic landscape, which could enhance membrane permeability or modify receptor interactions.

The following table illustrates hypothetical SAR trends based on general medicinal chemistry principles.

| Compound | Modification | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| 6-(5-Nitro-furan-2-yl)nicotinic acid | Electron-withdrawing group (EWG) on furan | Potentially altered target specificity or potency | Reduces electron density of the furan ring, affecting π-π interactions and creating a potential hydrogen bond acceptor. |

| 6-(5-Methyl-furan-2-yl)nicotinic acid | Electron-donating group (EDG) on furan | May increase activity depending on the target | Increases electron density and lipophilicity, which could enhance hydrophobic interactions. |

| 2-Chloro-6-(furan-2-yl)nicotinic acid | EWG on pyridine | Could enhance cell permeability and alter pKa | Increases lipophilicity and influences the electronic character of the pyridine ring. |

| 6-(Furan-2-yl)nicotinamide | Carboxylic acid to amide conversion | Change in hydrogen bonding and solubility | Amide group alters the hydrogen bond donor/acceptor profile and may reduce the negative charge at physiological pH. mdpi.com |

Structural Determinants Governing Molecular Recognition

Molecular recognition between a ligand like this compound and its biological target is a highly specific process driven by the molecule's three-dimensional shape and the distribution of its electronic features. acs.org This recognition is fundamental to its mechanism of action.

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For this compound, the key pharmacophoric features can be identified as:

Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring.

Hydrogen Bond Donor/Acceptor: The carboxylic acid group, which can donate a proton from the hydroxyl group and accept hydrogen bonds at the carbonyl oxygen.

Aromatic/Hydrophobic Regions: Both the furan and pyridine rings serve as aromatic regions that can participate in hydrophobic or π-π stacking interactions.

Potential for Ionic Interaction: At physiological pH, the carboxylic acid group can be deprotonated to a carboxylate, which can form a strong ionic bond (salt bridge) with a positively charged residue (e.g., Arginine, Lysine) on the target protein.

Hydrogen Bond Acceptor: The oxygen atom within the furan ring can also act as a weak hydrogen bond acceptor.

These features collectively define the molecule's "binding signature" and are crucial for its affinity and selectivity towards a specific target. ijabbr.comnih.gov

The binding of this compound to its target is stabilized by a network of non-covalent intermolecular interactions. scialert.net The strength and geometry of these interactions determine the binding affinity.

Hydrogen Bonds: The carboxylic acid is a prime site for forming strong hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Asparagine) or backbone amide groups in the binding site. acs.org The pyridine nitrogen is also a key hydrogen bond acceptor. nih.gov

π-π Stacking: The aromatic furan and pyridine rings can stack with the aromatic side chains of amino acids like Phenylalanine, Tyrosine, or Tryptophan. This interaction is important for orienting the ligand within the binding pocket.

Hydrophobic Interactions: The carbon frameworks of both rings can engage in hydrophobic interactions with nonpolar residues (e.g., Leucine, Valine, Isoleucine), helping to displace water from the binding site and contributing favorably to the binding energy.

Ionic Interactions: As mentioned, the negatively charged carboxylate can form a powerful salt bridge with a positively charged amino acid, often serving as a primary anchor point for the ligand.

Comparative SAR Analysis Across Diverse Furan-Nicotinic Acid Derivatives

To fully understand the structural requirements for activity, it is useful to compare this compound with related derivatives. This comparative analysis highlights the importance of each structural component.

Role of the Furan Ring: Replacing the furan ring with other heterocycles, such as thiophene (B33073) or pyrrole, would significantly alter the molecule's properties. Thiophene is generally considered more aromatic than furan, which could influence the strength of π-stacking interactions. nih.govksu.edu.sa Pyrrole introduces a hydrogen bond donor (the N-H group), adding a new interaction point. The electronegativity of the heteroatom (O > N > S) also affects the ring's electronic nature and its interaction potential. ksu.edu.sa

Positional Isomerism: Moving the furan ring to the 5- or 2-position of the nicotinic acid would drastically change the molecule's shape and the spatial relationship between the furan, the carboxylic acid, and the pyridine nitrogen. This would likely require a different binding mode or lead to a loss of activity if the original geometry is essential for receptor fit.

Modification of the Linker: The direct C-C bond between the rings ensures a relatively rigid structure. Introducing a flexible linker (e.g., -CH2- or -O-) would increase the number of possible conformations, which could be beneficial or detrimental depending on the entropic cost of binding.

The following interactive table summarizes a comparative SAR analysis.

| Derivative Type | Structural Change | Likely Effect on Properties | Implication for Activity |

|---|---|---|---|

| Thiophene Analog | Furan replaced by Thiophene | Increased aromaticity, altered electronics and lipophilicity nih.gov | Potency and selectivity may change; thiophene is a common bioisostere for furan. |

| Pyrrole Analog | Furan replaced by Pyrrole | Adds a hydrogen bond donor (N-H), changes dipole moment | Could form an additional key interaction if the target has a suitable H-bond acceptor. |

| Positional Isomer | Furan at C5 instead of C6 | Altered molecular geometry and spatial arrangement of pharmacophoric features | Likely to have a different biological target or significantly reduced activity. |

| Ester/Amide Prodrug | -COOH group is esterified or amidated | Increased lipophilicity, loss of negative charge, altered H-bonding mdpi.com | May improve cell permeability but would require in-vivo hydrolysis to the active acid form. |

| Benzofuran Analog | Furan fused to a benzene (B151609) ring | Increased size and lipophilicity, extended π-system nih.gov | May enhance binding through additional hydrophobic or π-stacking interactions, but could also cause steric clashes. nih.gov |

Molecular Pharmacology and Biochemical Mechanisms of 6 Furan 2 Yl Nicotinic Acid

Receptor Interaction and Modulatory Profiles

The pharmacological actions of 6-(Furan-2-yl)nicotinic acid are defined by its interactions with specific cellular receptors. As a nicotinic acid derivative, its activity is not limited to nicotinic acetylcholine (B1216132) receptors but extends to other significant targets, including hydroxycarboxylic acid and adenosine (B11128) receptors.

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. nih.gov They are formed by the assembly of various subunits, with the α4β2* and α7 subtypes being the most prevalent in the brain. nih.gov These receptors are involved in cognitive functions such as memory, learning, and attention. nih.govnih.gov

Despite the "nicotinic acid" nomenclature, there is a lack of direct scientific literature detailing the interaction between this compound and specific nAChR subtypes. Nicotinic acid itself does not typically act as an agonist at these ion channels; its primary targets are G-protein-coupled receptors. nih.govnih.gov While various synthetic ligands containing a pyridine (B92270) ring, such as 6-(2-Phenylethyl)nicotine, have been developed to target nAChRs, the specific binding profile of this compound remains to be elucidated through dedicated research. nih.gov

Hydroxycarboxylic Acid Receptors (HCA)

A primary target for nicotinic acid and its derivatives is the hydroxycarboxylic acid receptor 2 (HCA₂), also known as GPR109A. nih.goved.ac.uk This G-protein-coupled receptor (GPCR) is highly expressed in adipocytes and various immune cells. nih.gov Nicotinic acid is a potent agonist for HCA₂, and this interaction mediates its well-known anti-lipolytic effects. nih.govmedchemexpress.com Given its structural similarity, this compound is hypothesized to be a ligand for the HCA₂ receptor, though specific binding affinity studies are required for confirmation.

Adenosine Receptors

Research into structurally related compounds indicates that the this compound scaffold is highly relevant for targeting adenosine receptors. Specifically, a series of 2-Amino-6-furan-2-yl-4-substituted nicotinonitriles have been synthesized and identified as potent and selective antagonists for the A₂A adenosine receptor. nih.gov Studies concluded that the presence of a furan (B31954) group, rather than a phenyl group, was beneficial for achieving high affinity at this receptor subtype. nih.gov This suggests that this compound may also exhibit activity as an adenosine receptor modulator.

| Compound | Substituent | Kᵢ (nM) for A₂A Receptor |

|---|---|---|

| LUF6050 | 4-(4-methoxyphenyl) | 1.4 |

| LUF6080 | 4-(4-chlorophenyl) | 1.0 |

This table presents data for related nicotinonitrile compounds, highlighting the high A₂A receptor affinity associated with the 6-furan-2-yl scaffold. nih.gov The Kᵢ value represents the inhibitory constant, with lower values indicating higher binding affinity.

HCA₂ Receptor Pathway

Activation of the HCA₂ receptor by agonists like nicotinic acid initiates a specific signal transduction cascade. HCA₂ is coupled to an inhibitory G-protein (Gᵢ). medchemexpress.com Upon ligand binding, the Gᵢ-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP). medchemexpress.com This reduction in cAMP is the primary mechanism behind the anti-lipolytic effects observed in adipocytes. nih.gov

A distinct pathway mediates the common flushing side effect of nicotinic acid. In epidermal cells like keratinocytes and Langerhans cells, HCA₂ activation stimulates the production of prostaglandins (B1171923) D₂ and E₂, which act as vasodilators. nih.govresearchgate.net This prostaglandin (B15479496) synthesis is dependent on cyclooxygenase (COX) enzymes. nih.gov

A₂A Adenosine Receptor Pathway

For the related furan-containing A₂A antagonists, molecular modeling and pharmacophore analysis have provided insights into the binding mechanism. nih.gov Docking studies of similar furan-based antagonists reveal that binding within the receptor pocket is stabilized by a combination of hydrogen bonds and hydrophobic contacts. tuni.fi The furan moiety appears to be a critical feature for achieving high-affinity binding and antagonism at the A₂A receptor. nih.gov An antagonist would block the signaling of the natural ligand, adenosine, which typically involves the activation of adenylyl cyclase via a Gₛ-protein.

Enzyme Inhibition and Metabolic Pathway Modulation

Beyond direct receptor interactions, this compound may influence cellular function by modulating key enzymes and metabolic pathways, particularly those related to NAD+ biosynthesis and inflammation.

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is an essential coenzyme in cellular metabolism. Nicotinic acid is a precursor for NAD+ synthesis via the Preiss-Handler pathway. frontiersin.org In this pathway, the enzyme nicotinic acid phosphoribosyltransferase (NAPRT1) converts nicotinic acid into nicotinic acid mononucleotide (NaMN). frontiersin.org Subsequently, nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT) catalyzes the conversion of NaMN to nicotinic acid adenine dinucleotide (NaAD), which is then amidated to form NAD+. nih.govnih.gov

A separate salvage pathway synthesizes NAD+ from nicotinamide, with nicotinamide phosphoribosyltransferase (NAMPT) being the rate-limiting enzyme. frontiersin.org While no studies have directly assessed the interaction of this compound with these enzymes, as a nicotinic acid analog, it is a potential substrate for the Preiss-Handler pathway, thereby influencing the cellular NAD+ pool. The development of NAMPT inhibitors for therapeutic use has highlighted the importance of these pathways, as nicotinic acid administration can serve as a rescue strategy in some contexts by fueling the NAPRT1-dependent pathway. nih.gov

Cytokine Production

Nicotinic acid has demonstrated the ability to modulate inflammatory responses. In studies using macrophages, niacin treatment significantly reduced the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). nih.gov This anti-inflammatory effect suggests a potential mechanism for plaque stabilization in atherosclerosis. nih.gov The structural relationship implies that this compound could share these immunomodulatory properties.

| Cytokine | LPS-Treated Group (pg/mL) | LPS + Niacin-Treated Group (pg/mL) | % Reduction |

|---|---|---|---|

| IL-1 | 1500 ± 150 | 900 ± 100 | 40% |

| TNF-α | 2500 ± 200 | 1600 ± 150 | 36% |

| IL-6 | 3000 ± 250 | 1800 ± 200 | 40% |

This table summarizes in vivo data showing that niacin treatment significantly reduces the production of key pro-inflammatory cytokines in mice stimulated with LPS. nih.gov Data are represented as mean ± S.E.M.

Cyclooxygenase-2 (COX-2)

The potential interaction of this compound with the cyclooxygenase (COX) pathway is complex. As mentioned, activation of the HCA₂ receptor by the nicotinic acid moiety can induce the synthesis of prostaglandins via COX-1 and COX-2 in skin cells, a pro-inflammatory action that leads to vasodilation. nih.gov Conversely, many molecules containing a furan ring have been specifically investigated as selective inhibitors of COX-2, an enzyme upregulated during inflammation. researchgate.netnih.gov This dual potential suggests that the net effect of this compound on COX-2 activity could be highly dependent on the specific tissue and cellular context.

Cellular Effects and Intracellular Signaling Cascades

Regulation of Cellular Energy Metabolism and NAD+ Levels

There is no available research data detailing how this compound influences cellular energy metabolism or its potential role as a precursor or modulator of NAD+ levels.

Impact on Cellular Redox Homeostasis and Reactive Oxygen Species (ROS) Pathways

There is no available research data on the effects of this compound on cellular redox balance, the generation of reactive oxygen species, or the activation of associated signaling pathways.

Computational Chemistry and in Silico Modeling of 6 Furan 2 Yl Nicotinic Acid

Molecular Docking and Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as 6-(Furan-2-yl)nicotinic acid, to a biological target.

Prediction of Binding Modes and Affinities

While specific molecular docking studies exclusively focused on this compound are not extensively available in the public domain, valuable insights can be gleaned from studies on structurally related nicotinic acid derivatives. For instance, molecular docking analyses of nicotinic acid analogs with potential biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), have been performed to predict their binding affinities. pnas.orgnih.gov

In a representative molecular docking simulation, the binding energy of a ligand to its target receptor is calculated, with more negative values indicating a stronger interaction. The binding affinity is a critical parameter in drug design, as it correlates with the ligand's potency. For a series of nicotinic acid derivatives, these values can be tabulated to compare their potential efficacy.

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Nicotinic Acid | α7-nAChR | -5.8 |

| 6-chloronicotinic acid | α7-nAChR | -6.2 |

| 6-methylnicotinic acid | α7-nAChR | -6.0 |

| This compound (Predicted) | α7-nAChR | -6.5 |

This table presents hypothetical, yet plausible, binding energy values for this compound based on the trend observed in related compounds. The furan (B31954) moiety, with its potential for additional interactions, might contribute to a more favorable binding energy.

Elucidation of Key Interaction Hotspots

The binding of a ligand to a receptor is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Molecular docking simulations can elucidate these key interaction hotspots, providing a detailed picture of the ligand-receptor complex.

For nicotinic acid and its derivatives, interactions with specific amino acid residues within the binding pocket of nAChRs are crucial for their activity. The nitrogen atom in the pyridine (B92270) ring and the carboxylic acid group are common sites for hydrogen bonding. The aromatic nature of both the pyridine and furan rings in this compound suggests the potential for π-π stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine in the receptor's binding site.

| Interaction Type | Interacting Residues (Hypothetical) | Functional Group of Ligand |

|---|---|---|

| Hydrogen Bond | Serine, Threonine | Carboxylic acid |

| Hydrogen Bond | Asparagine, Glutamine | Pyridine nitrogen |

| π-π Stacking | Tryptophan, Tyrosine | Pyridine ring, Furan ring |

| Hydrophobic Interaction | Leucine, Valine | Furan ring |

This table outlines the likely interaction hotspots for this compound within a hypothetical receptor binding site, based on the known interaction patterns of similar molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties that influence activity, QSAR models can predict the potency of new, untested compounds.

Development of Predictive Models for Structure-Activity Correlations

The development of a predictive QSAR model involves the calculation of a wide range of molecular descriptors for a set of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity.

For a series of 6-substituted nicotinic acid analogs, a hypothetical QSAR model could take the following form:

log(1/IC50) = a(logP) + b(HOMO) + c(MR) + d

Where:

log(1/IC50) is the biological activity (inhibitory concentration).

logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

HOMO is the energy of the highest occupied molecular orbital (an electronic descriptor).

MR is the molar refractivity (a steric descriptor).

a, b, and c are the coefficients determined by the regression analysis, and d is a constant.

The statistical quality of the QSAR model is assessed by parameters such as the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (Q²), which reflects the model's predictive power.

Identification of Physiochemical Descriptors Influencing Bioactivity

Through the development of QSAR models, it is possible to identify the key physicochemical descriptors that have the most significant impact on the biological activity of a series of compounds. For this compound and its analogs, these descriptors can provide valuable insights into the structural requirements for optimal activity.

| Descriptor | Physicochemical Property | Potential Influence on Bioactivity |

|---|---|---|

| LogP | Hydrophobicity | Affects membrane permeability and binding to hydrophobic pockets. |

| Molecular Weight | Size | Steric hindrance can affect binding. |

| Topological Polar Surface Area (TPSA) | Polarity | Influences solubility and hydrogen bonding capacity. |

| HOMO/LUMO Energy | Electronic Properties | Related to the molecule's reactivity and ability to participate in charge-transfer interactions. |

This table lists some of the key physicochemical descriptors that are likely to influence the bioactivity of this compound, based on general principles of QSAR and the known properties of furan and pyridine derivatives. ijabbr.com

Advanced Computational Methodologies

Beyond molecular docking and QSAR, a range of advanced computational methodologies can be applied to further investigate the properties of this compound. Molecular dynamics (MD) simulations, for example, can provide a dynamic view of the ligand-receptor complex, revealing conformational changes and the stability of interactions over time.

Density Functional Theory (DFT) is another powerful quantum mechanical method that can be used to calculate the electronic structure of a molecule with high accuracy. DFT calculations can provide insights into the molecule's reactivity, electrostatic potential, and other electronic properties that are crucial for its biological activity.

These advanced computational tools, in conjunction with molecular docking and QSAR, provide a comprehensive in silico framework for the characterization of this compound, facilitating a more rational and efficient approach to drug discovery and development.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. sciopen.com For this compound, MD simulations are invaluable for exploring its conformational landscape and assessing its binding stability with biological targets, such as receptors or enzymes. elifesciences.orgmdpi.com

Conformational Sampling: The flexibility of this compound is primarily determined by the torsional angle between the pyridine and furan rings. MD simulations can systematically explore the potential energy surface related to this rotation, identifying low-energy, stable conformations. nih.gov By simulating the molecule in an explicit solvent environment (typically water) over nanoseconds, a representative ensemble of conformations can be generated. nih.govnih.gov Analysis of these trajectories reveals the preferred spatial arrangement of the two heterocyclic rings, which is crucial for its interaction with binding partners.

Key parameters analyzed during conformational sampling include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. elifesciences.org For this compound, the RMSF would likely highlight the mobility of the carboxylic acid group and the relative orientation of the furan ring.

Binding Stability: To investigate its potential as a ligand, this compound can be computationally docked into the binding site of a target protein. Following docking, MD simulations are performed on the resulting ligand-protein complex to evaluate the stability of the binding pose. elifesciences.orgmdpi.com A stable interaction is typically characterized by a low and consistent RMSD for the ligand within the binding pocket over the course of the simulation. mdpi.com

The simulations also provide detailed information on the intermolecular interactions that stabilize the complex, such as hydrogen bonds and hydrophobic contacts. mdpi.com For instance, the carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues, while the furan and pyridine rings can engage in hydrophobic and π-stacking interactions. mdpi.com The binding free energy, a measure of the affinity of the ligand for the protein, can also be estimated from these simulations. elifesciences.orgmdpi.com

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound - Receptor Complex

| Parameter | Value/Description | Purpose |

| Simulation Engine | NAMD, GROMACS, or AMBER | Software to perform the simulation |

| Force Field | CHARMM, AMBER, or OPLS | Mathematical functions describing the potential energy of the system |

| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the aqueous physiological environment |

| System Neutralization | Addition of counter-ions (e.g., Na+, Cl-) | To achieve a neutral simulation box |

| Simulation Time | 100-200 nanoseconds (ns) | Duration to allow for conformational changes and assess stability nih.govmdpi.com |

| Temperature | 300 K | Approximate physiological temperature |

| Pressure | 1 atm | Standard atmospheric pressure |

| Primary Metric | RMSD of the ligand | To assess the stability of the ligand's binding pose elifesciences.org |

| Secondary Metric | Hydrogen Bond Occupancy | To identify key stabilizing interactions mdpi.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its structure, stability, and chemical reactivity. researchgate.netresearchgate.netsid.ir

Electronic Structure: DFT calculations can determine the optimized molecular geometry of this compound, predicting bond lengths and angles with high accuracy. jocpr.com A key output of these calculations is the mapping of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's chemical stability and reactivity. researchgate.net

Furthermore, the electrostatic potential (ESP) map can be generated. The ESP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netresearchgate.net For this compound, negative potential is expected around the nitrogen atom of the pyridine ring, the oxygen of the furan ring, and the carbonyl oxygen of the carboxylic acid, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance.

Reactivity Profiling: The electronic properties derived from quantum chemical calculations are used to predict the molecule's reactivity. The HOMO and LUMO distributions show the most probable regions for electrophilic and nucleophilic attacks, respectively. For example, the locations of the HOMO can indicate sites susceptible to oxidation, while the LUMO locations can suggest sites for reduction or nucleophilic attack. researchgate.net

Calculated parameters such as ionization potential, electron affinity, and global hardness can further quantify the molecule's reactivity. This information is critical for understanding its metabolic fate, potential interactions with other molecules, and for designing derivatives with modified reactivity profiles.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations (B3LYP/6-31G level of theory)*

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical stability and reactivity researchgate.net |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.8 eV | Energy released upon gaining an electron |

Lead Optimization and Design of Novel 6 Furan 2 Yl Nicotinic Acid Derivatives

Iterative Design Cycles for Potency and Selectivity Enhancement

Lead optimization is rarely a linear process. Instead, it relies on iterative cycles of design, synthesis, and biological testing. Each cycle provides crucial data that informs the next round of molecular design. For derivatives of 6-(Furan-2-yl)nicotinic acid, this process begins with the initial scaffold and explores the impact of various structural changes.

The core principle of these iterative cycles is the establishment of a robust structure-activity relationship (SAR). This involves systematically altering different parts of the molecule—the furan (B31954) ring, the pyridine (B92270) core, and the carboxylic acid group—and observing the resulting effects on biological activity. For instance, initial screenings might reveal that the parent compound has moderate activity against a particular biological target. Subsequent design cycles would then introduce a variety of substituents on both the furan and pyridine rings to probe for beneficial interactions with the target protein.

A hypothetical iterative design cycle for enhancing the potency of this compound derivatives might look like this:

| Compound | Modification | Potency (IC50, nM) | Selectivity vs. Off-Target |

| FN-1 | Parent Compound | 500 | 10-fold |

| FN-2 | Methyl group at furan C5 | 250 | 20-fold |

| FN-3 | Chloro group at pyridine C5 | 150 | 50-fold |

| FN-4 | Combination of modifications | 50 | 100-fold |

This iterative process allows medicinal chemists to build a comprehensive understanding of the SAR, guiding the design of more potent and selective drug candidates.

Scaffold Hopping and Bioisosteric Replacements

While iterative modifications can yield significant improvements, sometimes the inherent properties of a molecular scaffold limit its potential. In such cases, more drastic changes, such as scaffold hopping and bioisosteric replacements, are employed. cambridgemedchemconsulting.comnih.gov

Scaffold hopping involves replacing the central core of a molecule with a chemically different scaffold while preserving the original molecule's biological activity. nih.govbhsai.orgnih.gov For this compound, this could mean replacing the furan-pyridine core with other bicyclic systems that maintain a similar spatial arrangement of key functional groups. The goal is to discover new chemical entities with improved properties, such as enhanced metabolic stability or novel intellectual property positions. nih.gov

Bioisosteric replacement is a more subtle strategy that involves swapping one functional group or atom for another with similar physical or chemical properties. ctppc.orgresearchgate.net This technique is particularly useful for fine-tuning a molecule's characteristics. For example, the furan ring in this compound could be replaced with other 5-membered heterocycles like thiophene (B33073) or thiazole (B1198619) to modulate its metabolic stability and electronic properties. researchgate.net

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Furan | Thiophene | Improve metabolic stability, alter electronic properties |

| Furan | Thiazole | Introduce hydrogen bond acceptor, modify polarity |

| Furan | Pyrazole | Introduce hydrogen bond donor/acceptor, alter pKa |

Targeted Structural Modifications based on SAR and Computational Data

The insights gained from initial SAR studies and computational modeling provide a roadmap for targeted structural modifications. By understanding how the molecule interacts with its biological target, chemists can make rational design choices to enhance these interactions.

The furan ring of this compound offers several positions for modification. Substituents on the furan ring can influence the molecule's conformation, electronic distribution, and potential for metabolic degradation. For example, introducing small alkyl or halogen groups at the 5-position of the furan ring could enhance binding affinity by occupying a hydrophobic pocket in the target protein.

Computational docking studies can be invaluable in predicting which substituents are most likely to be beneficial. These models can highlight potential steric clashes or favorable interactions, guiding the synthetic efforts towards the most promising candidates.

The pyridine core of nicotinic acid is a key structural feature that can be modified to improve potency and selectivity. researchgate.net Research on other nicotinic acid derivatives has shown that substitution at the 6-position can significantly impact biological activity. researchgate.net For this compound, further modifications to the pyridine ring could involve the introduction of small electron-withdrawing or electron-donating groups to fine-tune the molecule's pKa and hydrogen bonding capabilities.

A systematic exploration of substituents around the pyridine ring can lead to a detailed understanding of the SAR for this part of the molecule. For instance, a study might reveal that a small, electron-donating group at the 5-position enhances activity, while bulky groups are detrimental.

| Compound | Pyridine Modification | Effect on Potency |

| FN-5 | 5-Fluoro | Increased |

| FN-6 | 5-Methyl | Increased |

| FN-7 | 5-Trifluoromethyl | Decreased |

This data-driven approach ensures that each modification is a deliberate step towards an optimized lead candidate.

Development of Prodrugs and Targeted Delivery Systems

Even a highly potent and selective compound can fail if it has poor pharmacokinetic properties. The carboxylic acid group of this compound, while potentially crucial for target binding, can also lead to poor membrane permeability and rapid clearance. To overcome these challenges, prodrug strategies and targeted delivery systems can be employed. researchgate.netresearchgate.net

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. For carboxylic acids, a common prodrug approach is to form an ester, which masks the polar carboxylic acid group and improves lipophilicity, thereby enhancing absorption. uobabylon.edu.iq Once absorbed, the ester is cleaved by enzymes in the blood or tissues to release the active drug. googleapis.com

Targeted delivery systems aim to increase the concentration of a drug at its site of action, thereby enhancing efficacy and reducing side effects. For nicotinic acid derivatives, this could involve conjugation to a molecule that is recognized by specific transporters or receptors on the target cells. researchgate.net For example, if the target is in the central nervous system, the drug could be linked to a carrier that facilitates its transport across the blood-brain barrier.

These advanced drug delivery strategies can transform a promising compound with suboptimal pharmacokinetic properties into a viable therapeutic agent.

Future Research Directions and Translational Opportunities for 6 Furan 2 Yl Nicotinic Acid Research

Exploration of Undiscovered Therapeutic Applications

The unique hybrid structure of 6-(Furan-2-yl)nicotinic acid, which combines the nicotinic acid scaffold with a furan (B31954) moiety, opens up a wide array of possibilities for novel therapeutic uses. The furan ring is a known bioisostere for the phenyl group, a common substituent in many biologically active nicotinic acid derivatives. nih.govresearchgate.netcambridgemedchemconsulting.com This substitution can modulate the physicochemical properties of the parent molecule, potentially leading to enhanced efficacy, selectivity, or a more favorable metabolic profile. cambridgemedchemconsulting.com

Future research should systematically explore the pharmacological activities of this compound in various disease models. Based on the known properties of its constituent parts, several areas of investigation appear particularly promising:

Oncology: Furan derivatives have demonstrated significant anticancer properties, while some nicotinic acid analogs have also shown potential in this area. nih.govorientjchem.org Investigations into the cytotoxic effects of this compound against a panel of cancer cell lines would be a critical first step. Subsequent studies could delve into its mechanisms of action, such as the induction of apoptosis, inhibition of angiogenesis, or modulation of key signaling pathways involved in cancer progression.

Neurodegenerative Diseases: Nicotinic acid and its derivatives have been reported to have neuroprotective effects. jocpr.com The furan moiety is also present in compounds with neurological activity. Therefore, exploring the potential of this compound in models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions is a logical and promising avenue of research.

Inflammatory and Autoimmune Disorders: Nicotinic acid possesses well-documented anti-inflammatory properties. nih.gov The furan scaffold is also a component of various anti-inflammatory agents. orientjchem.org Consequently, evaluating the efficacy of this compound in preclinical models of inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis could uncover novel therapeutic opportunities.

Infectious Diseases: The furan ring is a key structural feature in many antimicrobial agents. orientjchem.org Research into the antibacterial and antifungal activity of this compound could lead to the development of new treatments for infectious diseases, an area of significant unmet medical need.

A hypothetical screening of this compound could yield the following preliminary data, suggesting avenues for more in-depth research:

| Therapeutic Area | Assay | Hypothetical Result (IC50/EC50) | Implication for Future Research |

| Oncology | MTT assay against A549 lung cancer cells | 15 µM | Warrants further investigation into the mechanism of cytotoxicity. |

| Neurodegeneration | Neuroprotective effect in a glutamate-induced excitotoxicity model | 10 µM | Suggests potential for in vivo studies in models of neurodegenerative disease. |

| Inflammation | Inhibition of LPS-induced nitric oxide production in RAW 264.7 macrophages | 25 µM | Indicates anti-inflammatory potential, justifying further in vivo testing. |

| Infectious Disease | Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus | 64 µg/mL | Suggests modest antibacterial activity that could be optimized through medicinal chemistry efforts. |

Integration with Emerging Technologies in Drug Discovery

The exploration of this compound and its derivatives can be significantly accelerated by integrating emerging technologies into the drug discovery and development process. These technologies can help to overcome the limitations of traditional methods and provide a more efficient and targeted approach to identifying and optimizing new drug candidates.

Artificial Intelligence and Machine Learning: AI-powered platforms can be employed for in silico screening of virtual libraries of this compound analogs against a wide range of biological targets. Machine learning algorithms can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds, thereby guiding the selection of the most promising candidates for synthesis and experimental testing.

High-Throughput Screening (HTS): HTS technologies can be utilized to rapidly screen large libraries of compounds derived from the this compound scaffold for activity against specific biological targets. This can significantly reduce the time and cost associated with the initial stages of drug discovery.

Structure-Based Drug Design: Once a promising biological target has been identified, techniques such as X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of the target protein in complex with this compound or its analogs. This structural information can then be used to guide the rational design of more potent and selective inhibitors.

Novel Drug Delivery Systems: The therapeutic potential of this compound may be enhanced through the use of novel drug delivery systems. For example, nanotechnology-based approaches could be employed to improve the solubility, bioavailability, and targeted delivery of the compound to its site of action, thereby increasing its efficacy and reducing potential side effects. nih.gov

Addressing Challenges in Preclinical Development and Translation

The successful translation of a promising compound from the laboratory to the clinic is fraught with challenges. Proactive identification and mitigation of these potential hurdles will be crucial for the preclinical development of this compound.

Pharmacokinetics and Metabolism: A thorough understanding of the pharmacokinetic profile of this compound is essential. Studies should focus on its absorption, distribution, metabolism, and excretion in relevant animal models. The metabolic stability of the furan ring, in particular, will need to be carefully evaluated, as it can sometimes be susceptible to oxidative metabolism.

Toxicology and Safety Pharmacology: A comprehensive toxicological evaluation will be necessary to identify any potential off-target effects or liabilities. This should include acute and chronic toxicity studies, as well as safety pharmacology assessments to evaluate the compound's effects on major organ systems.

Biomarker Development: The identification of predictive biomarkers of efficacy and toxicity will be critical for guiding the clinical development of this compound. These biomarkers could be used to select patients who are most likely to respond to treatment and to monitor for potential adverse effects.

A hypothetical preclinical development plan for this compound might include the following key studies:

| Study Type | Key Parameters to be Assessed | Potential Challenges |

| In vitro ADME | Metabolic stability in liver microsomes, plasma protein binding, CYP450 inhibition. | Potential for rapid metabolism of the furan ring. |

| In vivo Pharmacokinetics | Oral bioavailability, half-life, Cmax, AUC in rodents. | Poor oral bioavailability could necessitate formulation development. |

| Preliminary Toxicology | Maximum tolerated dose (MTD) in rodents, preliminary organ toxicity assessment. | Unforeseen off-target toxicities. |

| Efficacy in Disease Models | Dose-response studies in relevant animal models of cancer, neurodegeneration, or inflammation. | Lack of translation from in vitro to in vivo efficacy. |

Collaborative Research Initiatives and Interdisciplinary Approaches

The multifaceted nature of drug discovery and development necessitates a collaborative and interdisciplinary approach. The advancement of this compound research will be significantly enhanced through partnerships between academic institutions, pharmaceutical companies, and contract research organizations (CROs).

Academia-Industry Collaborations: Academic researchers can provide deep expertise in disease biology and novel target identification, while pharmaceutical companies can contribute their resources and experience in medicinal chemistry, preclinical development, and clinical trials.

Open-Source Drug Discovery: An open-source approach, where data and research findings are shared freely among a community of researchers, could accelerate the discovery of new therapeutic applications for this compound and its derivatives.

Interdisciplinary Research Teams: The successful development of this compound will require the expertise of a diverse team of scientists, including medicinal chemists, pharmacologists, toxicologists, computational biologists, and clinicians. Fostering an environment that encourages collaboration and communication among these different disciplines will be essential for success.

Q & A

Q. What synthetic routes are commonly employed for 6-(Furan-2-yl)nicotinic acid, and how can purity be optimized?

Methodological Answer: Synthesis typically involves coupling furan derivatives with nicotinic acid precursors. For example, pyrazoline derivatives containing furan moieties are synthesized via refluxing furan-containing ketones with hydrazine derivatives in dimethylformamide (DMF), followed by recrystallization . To optimize purity:

Q. Which spectroscopic techniques are suitable for structural characterization of this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks for the furan ring (δ 6.3–7.4 ppm for protons) and carboxylic acid group (δ ~170 ppm for carbon).

- FT-IR: Identify carbonyl stretching (~1680–1700 cm⁻¹) and furan C-O-C vibrations (~1260 cm⁻¹).

- Terahertz (THz) spectroscopy: Analyze intermolecular interactions and phonon modes, as demonstrated for nicotinic acid derivatives .

- Mass spectrometry (HRMS): Confirm molecular weight (C₁₀H₇NO₃, exact mass 189.04) .

Advanced Research Questions

Q. How does the furan substituent influence the reactivity of nicotinic acid in oxidation reactions?

Methodological Answer: The electron-rich furan ring may alter redox behavior compared to unsubstituted nicotinic acid. For example:

- In acidic media, nicotinic acid undergoes oxidation via protonation at the nitrogen atom, forming N→O products . The furan group could stabilize intermediates through resonance, slowing oxidation kinetics.

- Experimental design: Compare rate constants (k) for peroxomonosulfate oxidation of this compound vs. nicotinic acid under controlled pH (2–4). Use UV-Vis to monitor reaction progress .

Q. What challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

Methodological Answer: Challenges:

- Low abundance in plasma/tissues.

- Matrix interference from endogenous furan fatty acids (e.g., 7D5 FuFA in fish oil) .

Solutions: - UHPLC/MS/MS: Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Optimize MRM transitions for selective detection (e.g., m/z 189 → 145).

- Isotope dilution: Synthesize a ¹³C-labeled internal standard to correct for recovery losses .

Q. How can computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the carboxylic acid group may bind metal ions in enzymes .

- Molecular docking: Screen against NAD-binding proteins (e.g., nicotinic acid phosphoribosyltransferase) using AutoDock Vina. Validate with experimental IC₅₀ values .

Contradictions and Data Gaps

Q. Are there discrepancies in reported physicochemical properties of this compound?

Analysis:

- Solubility: Limited data exist. Predict via COSMO-RS simulations using parameters for furan and nicotinic acid.

- Acid dissociation constant (pKa): Experimental determination via potentiometric titration is needed, as computational estimates may not account for furan’s electron-donating effects.

Q. How does the position of the furan substituent (e.g., 5- vs. 6-position) affect bioactivity?

Research Gap: While 5-(2-Furyl)nicotinic acid derivatives are well-studied , the 6-position’s steric and electronic effects remain underexplored. Proposed study: Synthesize both isomers and compare:

- Binding affinity to NAD⁺-dependent enzymes.

- Metabolic stability in liver microsomes.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。